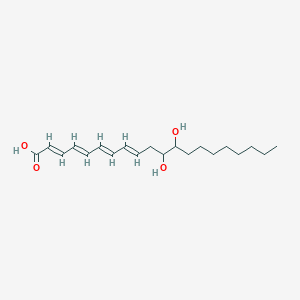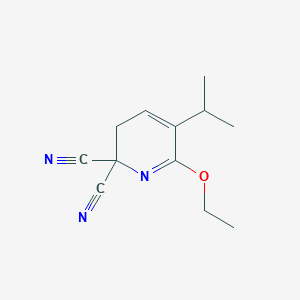
2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile is an organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol. This compound is characterized by the presence of a pyridine ring substituted with ethoxy and propan-2-yl groups, as well as two cyano groups at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of ethyl nicotinate with isopropylamine, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and consistent production. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ethoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
相似化合物的比较
Similar Compounds
- 6-ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile
- 6-methoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile
- 5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile
Uniqueness
6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile is unique due to the presence of both ethoxy and propan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
属性
IUPAC Name |
6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-16-11-10(9(2)3)5-6-12(7-13,8-14)15-11/h5,9H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNUTPDAGIVKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(CC=C1C(C)C)(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
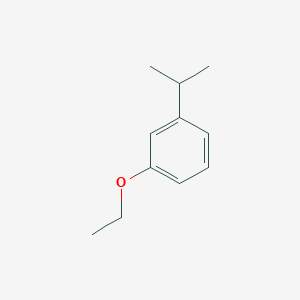
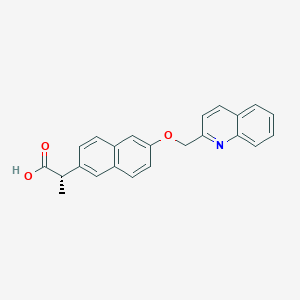
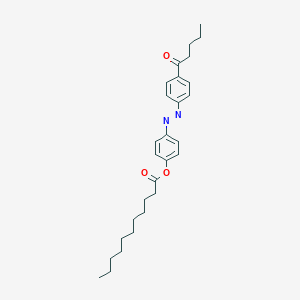
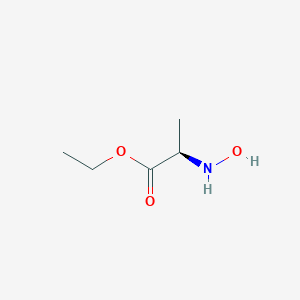
![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
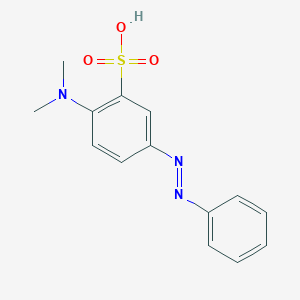
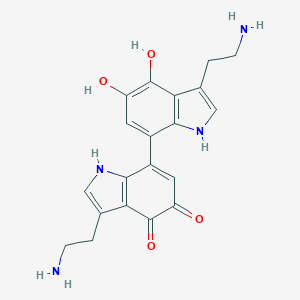
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)

